Thymol Violet
Overview
Description
Thymol Violet, also known as thymolsulfonephthalein, is a pH indicator that changes color depending on the acidity or alkalinity of a solution. It is a member of the sulfonephthalein family of dyes and is commonly used in various chemical and biological applications due to its distinct color change properties.
Scientific Research Applications
Thymol Violet has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential antimicrobial properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments, as well as in environmental monitoring to detect pH changes in water bodies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymol Violet is synthesized through a multi-step process involving the reaction of thymol with phthalic anhydride in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the careful control of temperature and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Thymol Violet undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinonoid structures.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while reduction results in the leuco form of this compound.
Mechanism of Action
The mechanism by which Thymol Violet exerts its effects is primarily based on its ability to change color in response to pH variations. This color change is due to the structural transformation of the molecule between its acidic and basic forms. In acidic conditions, this compound exists in a protonated form, which is yellow. In basic conditions, it deprotonates to form a violet-colored anion.
Comparison with Similar Compounds
Thymol Violet is unique among pH indicators due to its distinct color change range and sensitivity. Similar compounds include:
Phenolphthalein: Changes from colorless to pink in basic conditions.
Bromothymol Blue: Transitions from yellow to blue over a different pH range.
Methyl Orange: Shifts from red to yellow in acidic to neutral conditions.
Compared to these indicators, this compound offers a broader range of color changes, making it particularly useful in applications requiring precise pH measurements.
Properties
IUPAC Name |
[4-[bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2.H2O4S/c1-17(2)23-15-9-19(5)28(31)26(23)25(21-11-13-22(14-12-21)30(7)8)27-24(18(3)4)16-10-20(6)29(27)32;1-5(2,3)4/h9-18H,1-8H3,(H,31,32);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLUYXXFTDRUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)C(=C2C=CC(=[N+](C)C)C=C2)C3=C(C=CC(=C3O)C)C(C)C)O.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639481 | |
Record name | 4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7512-38-1 | |
Record name | Thymol Violet | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thymol Violet | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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